(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime
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Overview
Description
(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, a benzodioxin moiety, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime typically involves multiple steps. One common approach is the condensation of 6-chloro-4H-chromen-4-one with 2,3-dihydro-1,4-benzodioxin-6-amine under acidic conditions to form the intermediate. This intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chlorine atom on the chromenone ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The oxime group can also form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4H-chromen-4-one: Lacks the benzodioxin and oxime groups.
2,3-dihydro-1,4-benzodioxin-6-amine: Lacks the chromenone core and oxime group.
4H-chromen-4-one oxime: Lacks the chlorine and benzodioxin groups.
Uniqueness
(4E)-6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the oxime group, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H12ClNO4 |
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Molecular Weight |
329.7 g/mol |
IUPAC Name |
(NE)-N-[6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H12ClNO4/c18-11-2-4-14-12(8-11)13(19-20)9-16(23-14)10-1-3-15-17(7-10)22-6-5-21-15/h1-4,7-9,20H,5-6H2/b19-13+ |
InChI Key |
XDPIRDJCRJBJRK-CPNJWEJPSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C/C(=N\O)/C4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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